4-Methyl-1,3-thiazolidine-2-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3-thiazolidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NS2/c1-3-2-7-4(6)5-3/h3H,2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIAITHYQOIRPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931995 | |
| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437-89-4 | |
| Record name | 4-Methyl-2-thiazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylthiazolidine-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001437894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-4,5-dihydro-1,3-thiazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylthiazolidine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Methyl 1,3 Thiazolidine 2 Thione and Its Derivatives
Established Synthetic Routes
Cyclization Reactions
Cyclization reactions represent the most traditional and widely employed methods for the synthesis of the 1,3-thiazolidine-2-thione scaffold. These methods typically involve the formation of the five-membered ring through the reaction of a bifunctional precursor with a reagent that provides the thiocarbonyl group.
One of the most direct routes to 1,3-thiazolidine-2-thiones involves the reaction of an appropriate amino alcohol with carbon disulfide. For the synthesis of the parent 1,3-thiazolidine-2-thione, aminoethanol is used as the starting material. nih.gov The reaction proceeds via the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to afford the desired product. This method is often carried out in the presence of a base.
A domino alkylation/intramolecular Michael addition sequence provides another pathway to thiazolidine-2-thiones. organic-chemistry.org This involves the reaction of primary amines, including amino acids, with carbon disulfide and γ-bromocrotonates, resulting in excellent yields of the target compounds. organic-chemistry.org
The reaction of N-allyl thiourea (B124793) derivatives with electrophilic reagents can lead to the formation of thiazoline (B8809763) derivatives through electrophilic cyclization. researchgate.net This method offers a convenient route with high yields and good functional group compatibility. researchgate.net The operational simplicity and the use of inexpensive and readily available reagents make this an attractive synthetic strategy. researchgate.net
The [3+2] cycloaddition reaction between aziridines and carbon disulfide presents a modern and efficient method for the synthesis of 1,3-thiazolidine-2-thiones. acs.orgnih.gov This reaction can be catalyzed by various catalysts, including organophosphines like tributylphosphine (B147548) and amidato lanthanide amides. acs.orgnih.gov The use of amidato lanthanide amides allows the reaction to proceed under mild conditions with good to excellent yields and tolerance for a variety of functional groups. acs.org Mechanistic studies suggest that the organophosphine acts as a catalyst in this transformation. nih.gov The reaction of optically active aziridines can lead to optically active thiazolidine (B150603) products. nih.gov
An alternative approach involves the use of β-amino alcohols and potassium ethylxanthate (B89882) as starting materials. organic-chemistry.org This reaction is typically carried out in ethanol (B145695) and provides a straightforward route to 1,3-thiazolidine-2-thiones. organic-chemistry.org
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of thiazolidine-2-thiones and their derivatives.
One such approach involves the reaction of primary amines, carbon disulfide, and α-bromoketones in water. thieme-connect.de This method is environmentally friendly and proceeds smoothly at room temperature to give the corresponding products in good to excellent yields. thieme-connect.de Another MCR involves the reaction of CS₂, sulfoxonium ylides, and primary amines, which affords thiazolidine-2-thiones after dehydration in an acidic environment. organic-chemistry.org This catalyst-free method exhibits a wide substrate scope and excellent functional group tolerance. organic-chemistry.org
Furthermore, a one-pot, three-component reaction for the preparation of thiazolidinones has been reported using aldehydes, thiosemicarbazide, and maleic anhydride (B1165640) under microwave irradiation. nih.gov A novel multicomponent reaction for the synthesis of thiazolidin-2-imines, which are structurally related to thiazolidine-2-thiones, has also been developed. This copper-catalyzed reaction utilizes primary amines, ketones, terminal alkynes, and isothiocyanates to produce thiazolidin-2-imines in good to excellent yields. acs.org
Table 1: Overview of Synthetic Methodologies for 1,3-Thiazolidine-2-thiones
| Methodology | Precursors | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Carbon Disulfide-Mediated Cyclizations | Amine precursors (e.g., aminoethanol, primary amines) | Carbon disulfide, base, γ-bromocrotonates | Direct route, domino reaction sequence possible. nih.govorganic-chemistry.org |
| Cyclization of Thiourea Derivatives | N-allyl thioureas | Electrophiles | Convenient, high yields, good functional group tolerance. researchgate.net |
| Cycloaddition of Aziridines | Aziridines | Carbon disulfide, tributylphosphine, amidato lanthanide amides | Modern, efficient, mild conditions, stereospecificity possible. acs.orgnih.govnih.gov |
| Synthesis from β-Amino Alcohols | β-Amino alcohols | Potassium ethylxanthate | Straightforward, uses readily available starting materials. organic-chemistry.org |
| Multicomponent Reactions | Amines, carbon disulfide, α-halocarbonyls; or CS₂, sulfoxonium ylides, primary amines | Water (as solvent), acid (for dehydration) | Environmentally friendly, efficient, catalyst-free options available. organic-chemistry.orgthieme-connect.de |
Integration of Primary Amines, Carbon Disulfide, and Electrophiles
A fundamental and widely employed method for constructing the 1,3-thiazolidine-2-thione scaffold is the multicomponent reaction (MCR) involving a primary amine, carbon disulfide, and a suitable electrophile. organic-chemistry.orgresearchgate.net This approach is valued for its efficiency and atom economy, allowing for the assembly of complex molecules in a single step. researchgate.net
The reaction is initiated by the nucleophilic attack of the primary amine on the carbon of carbon disulfide, forming a dithiocarbamate intermediate. This intermediate then reacts with an electrophile, which can be a variety of compounds, to undergo cyclization and form the thiazolidine-2-thione ring. For instance, the use of γ-bromocrotonates as the electrophile in a domino alkylation/intramolecular Michael addition sequence provides excellent yields of the corresponding thiazolidine-2-thiones. organic-chemistry.org Similarly, the reaction of primary amines, carbon disulfide, and dibenzoylacetylene (B1330223) also yields 1,3-thiazolidine-2-thiones. researchgate.net
This methodology's versatility is further demonstrated by its application in the synthesis of derivatives with diverse functionalities. For example, using amino acids as the primary amine component introduces a carboxylic acid group into the final product. organic-chemistry.org The reaction conditions are often mild, and in some cases, can be performed without a catalyst. organic-chemistry.org
Advanced Synthetic Strategies and Process Optimization
To enhance the efficiency, selectivity, and sustainability of 4-methyl-1,3-thiazolidine-2-thione synthesis, a range of advanced strategies have been developed. These include catalytic protocols, electrochemical methods, and green chemistry approaches.
Catalytic Syntheses
Catalysis plays a crucial role in modern organic synthesis, and the preparation of thiazolidine-2-thiones has greatly benefited from the development of both base-catalyzed and transition metal-catalyzed methods.
Base-catalyzed protocols offer an effective means to promote the cyclization step in thiazolidine-2-thione synthesis. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This method has been successfully applied to the synthesis of 1,3-thiazolidine-2-thiones bearing quaternary carbon centers from α-tertiary propargylamines and carbon disulfide. nih.govacs.org
The reaction proceeds efficiently with low catalyst loading, at ambient temperatures, and often in the absence of a solvent, which is a significant advantage from a green chemistry perspective. nih.govacs.org The mechanism involves the initial formation of a zwitterionic intermediate from the reaction of the propargylamine (B41283) with carbon disulfide. DABCO then facilitates the deprotonation of the amine, leading to a dithiocarbamate anion. This is followed by a 5-exo-dig cyclization and subsequent protonation to yield the final product and regenerate the catalyst. acs.org This protocol has been used to synthesize a variety of previously unreported thiazolidine-2-thione compounds in good to excellent yields, in some cases eliminating the need for purification by column chromatography. nih.govacs.org
Table 1: Examples of DABCO-Catalyzed Synthesis of 4,4-Disubstituted-1,3-thiazolidine-2-thiones acs.org
| Substrate (α-tertiary propargylamine) | Product | Yield (%) |
| 1a | 2a | 95 |
| 1n | 2n | Not specified |
| 1q | 2q | Not specified |
Yields are reported as good to excellent (66-95%). acs.org
While the provided search results focus more on the synthesis of the core thiazolidine-2-thione ring, transition metal catalysis is a powerful tool for the further functionalization of this heterocycle. For instance, copper(I)-catalyzed S-arylation reactions are a common method for forming carbon-sulfur bonds, which could be applied to introduce aryl substituents at the sulfur atom of the thiazolidine-2-thione ring. This would lead to a diverse range of S-aryl derivatives with potentially interesting biological or material properties.
Electrochemical Synthesis (e.g., Electrogenerated Base Methods)
Electrochemical methods offer a unique and often more environmentally friendly alternative to traditional chemical reagents. The synthesis of thiazolidine-2-thiones can be achieved using an electrogenerated base (EGB). figshare.comresearchgate.net This approach involves the in-situ generation of a basic species through the electrolysis of a suitable solvent, such as acetonitrile, with a sacrificial magnesium anode. figshare.comresearchgate.net
This EGB promotes the reaction between a secondary β-amino alcohol and carbon disulfide to produce the corresponding thiazolidine-2-thione in satisfactory yields. figshare.comresearchgate.net The effect of the amount of the electrogenerated base on the reaction yield has also been investigated. researchgate.net This method avoids the need for external chemical bases and often proceeds under mild conditions. The resulting compounds are typically characterized by various spectroscopic techniques, including IR, 1H, and 13C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS) and elemental analysis. figshare.comresearchgate.net
Green Chemistry Approaches to this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of this compound synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.
One notable green approach is the use of deep eutectic solvents (DESs) which can act as both the solvent and the catalyst. frontiersin.org For example, a choline (B1196258) chloride:glycerol mixture has been employed for the synthesis of 1,3-thiazolidin-4-ones. nih.gov Another strategy involves performing reactions under solvent-free conditions, which has been successfully demonstrated in the DABCO-catalyzed synthesis of thiazolidine-2-thiones. nih.govacs.org Ultrasound-assisted synthesis has also emerged as a green technique, often leading to higher yields in shorter reaction times compared to conventional heating. nih.gov Furthermore, the development of recyclable catalysts, such as nano-CdZr4(PO4)6, contributes to the sustainability of these synthetic processes. nih.gov These approaches not only reduce waste and energy consumption but also often lead to improved reaction efficiency and easier product purification. nih.gov
Continuous Flow Chemistry and High-Throughput Synthesis
The principles of continuous flow chemistry and high-throughput synthesis are increasingly being applied to the production of heterocyclic compounds like this compound to accelerate reaction optimization and compound library generation. While specific literature detailing the continuous flow synthesis of this compound is not abundant, the methodologies developed for related thiazolidinones and other thiazolidine derivatives are directly applicable.
Continuous flow processes offer significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling-up. For the synthesis of the thiazolidine-2-thione core, a flow reactor could be designed where streams of a suitable β-amino alcohol and carbon disulfide, potentially with a base catalyst, are mixed and heated for a precise residence time to afford the cyclized product. This approach allows for rapid variation of parameters such as temperature, pressure, and catalyst loading to optimize yield and purity.
High-throughput synthesis (HTS) focuses on the rapid, parallel synthesis of a large number of distinct but structurally related compounds. This is often achieved using multi-well plates and automated liquid handlers. One-pot, multicomponent reactions are particularly well-suited for HTS. For instance, a one-pot, three-component synthesis of thiazolidine-2-thiones has been reported using a nitroepoxide, a primary amine, and carbon disulfide in water at ambient temperature, providing good yields efficiently. nih.gov Such a protocol is readily adaptable to an HTS workflow to generate a library of thiazolidine-2-thiones with diverse substitutions.
Another powerful technique is microwave-assisted synthesis, which can dramatically reduce reaction times and often improve yields. This method has been successfully used for the high-yield synthesis of various thiazolidinone derivatives and can be integrated into high-throughput workflows. nih.gov The Open Reaction Database (ORD) is a notable resource that archives reaction data, including from automated high-throughput experiments and flow chemistry, highlighting the increasing adoption of these techniques in organic synthesis.
Synthetic Strategies for Functionalized this compound Derivatives
The functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activities. Synthetic strategies typically target the nitrogen atom (N-3) or the carbon at the 5-position for modification.
N-Functionalization: The nitrogen atom of the thiazolidine ring can be readily functionalized. For example, N-acylation can be achieved by reacting this compound with an acyl chloride or anhydride in the presence of a base. A general procedure involves reacting thiazolidine-2-thione with triphosgene (B27547) in anhydrous dichloromethane, followed by the addition of a variety of amines in the presence of triethylamine (B128534) to yield N-carbamoyl derivatives. nih.gov
C-5 Functionalization: Introducing substituents at the 5-position often involves starting from different precursors or employing condensation reactions. Knoevenagel condensation of a thiazolidinone (a related scaffold) with various aromatic aldehydes is a common method to introduce an arylidene moiety at the 5-position. mdpi.com For thiazolidine-2-thiones, multicomponent reactions offer a direct route to 5-substituted products. A domino alkylation/intramolecular Michael addition reaction between primary amines, carbon disulfide, and γ-bromocrotonates yields 5-substituted thiazolidine-2-thiones in excellent yields. organic-chemistry.org
A two-step, one-pot synthetic approach has also been developed that provides access to 5-alkenyl-thiazolidine-2-thione derivatives bearing quaternary carbon centers. acs.org Furthermore, one-pot, multicomponent, copper-catalyzed reactions involving primary amines, ketones, terminal alkynes, and isothiocyanates have been reported for the synthesis of highly substituted thiazolidin-2-imines, a closely related class of compounds. acs.org
The following tables summarize some of the synthetic strategies for producing functionalized thiazolidine-2-thione and related thiazolidinone derivatives.
Table 1: Synthetic Strategies for Functionalized Thiazolidine Derivatives
| Strategy | Reactants | Product Type | Key Features |
|---|---|---|---|
| N-Acylation nih.gov | Thiazolidine-2-thione, Triphosgene, Amines | N-Carbamoyl thiazolidine-2-thiones | Versatile method for introducing a wide range of substituents on the nitrogen atom. |
| Knoevenagel Condensation mdpi.com | Thiazolidin-4-one, Aromatic Aldehydes, Piperidine | 5-Arylidene-thiazolidin-4-ones | Effective for introducing substituted aryl groups at the 5-position of the related thiazolidin-4-one ring. |
| Multicomponent Reaction organic-chemistry.org | Primary Amines, Carbon Disulfide, γ-Bromocrotonates | 5-Substituted thiazolidine-2-thiones | Domino reaction providing excellent yields and direct access to C-5 functionalized products. |
| One-Pot, Four-Component Synthesis nih.gov | Aldehydes, Alkynes, Amines, Isothiocyanates | Thiazolidine-2-imines | High-yielding, copper/zinc-catalyzed method for creating a library of complex thiazolidine derivatives. |
| Cyclocondensation nih.gov | Aromatic Aldehydes, Ethyl 3-aminopropionate, Mercaptoacetic acid | 2-Aryl-4-oxo-thiazolidin-3-yl-propionates | One-pot condensation/cyclization leading to functionalized thiazolidin-4-ones. |
Table 2: Examples of Synthesized Functionalized Thiazolidine-2-thione Derivatives
| Starting Material | Reagents | Product Description | Yield (%) | Reference |
|---|---|---|---|---|
| Propargylamine, Carbon Disulfide | DABCO (catalyst) | 5-Alkenyl-thiazolidine-2-thione | 49-61 (one-pot) | acs.org |
| Thiazolidine-2-thione | Ethyl bromide, NaOH | 2-(Ethylthio)-4,5-dihydrothiazole | Not specified | nih.gov |
| Thiazolidine-2-thione | Triphosgene, p-Toluenesulfonamide, Triethylamine | N-(phenylsulfonyl)carbamoyl derivative | Not specified | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 4 Methyl 1,3 Thiazolidine 2 Thione
Electrophilic and Nucleophilic Character of the Thiazolidine-2-thione Ring
The 4-Methyl-1,3-thiazolidine-2-thione ring possesses both electrophilic and nucleophilic centers, allowing it to participate in a variety of chemical transformations. The thione group (-C=S) is a key determinant of its electrophilic nature. Compared to its dione (B5365651) counterparts, the thione group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased reactivity facilitates nucleophilic addition reactions.
Conversely, the sulfur atom of the thione group can act as a nucleophile, participating in substitution reactions with various electrophiles. The nitrogen atom within the thiazolidine (B150603) ring can also exhibit nucleophilic character, particularly after deprotonation. The methyl group at the 4-position influences the molecule's reactivity through steric and electronic effects, often providing a balance that allows for controlled reactions. Computational studies, such as ONIOM calculations, have shown that the 4-methyl derivative can stabilize transition states in reactions with electrophiles by minimizing steric hindrance.
Oxidation Reactions of the Thione Moiety to Sulfoxides and Sulfones
The thione group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and, under more stringent conditions, sulfones. This transformation is a common reaction for thioethers and related sulfur-containing compounds. organic-chemistry.org A variety of oxidizing agents can be employed for this purpose, including hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org
The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones can be achieved using specific reagents and conditions. organic-chemistry.org For instance, certain metal-based catalysts or metal-free systems have been developed to promote this chemoselective oxidation. organic-chemistry.org
The mechanism of oxidation of thiones to sulfoxides generally involves the electrophilic transfer of an oxygen atom from the oxidant to the sulfur atom of the thione group. In the case of hydrogen peroxide as the oxidant, the reaction can be catalyzed by various species that activate the peroxide.
Alkylation and Acylation Processes
Alkylation and acylation are important functionalization reactions for this compound, allowing for the introduction of various substituents at the nitrogen and sulfur atoms.
The nitrogen atom of the thiazolidine ring can be alkylated or acylated, typically after deprotonation with a suitable base to enhance its nucleophilicity. This allows for the introduction of a wide range of functional groups. For instance, N-acyl thiazolidinethiones are valuable intermediates in stereoselective reactions. nih.gov The resulting N-functionalized products can serve as chiral auxiliaries in asymmetric synthesis.
The exocyclic sulfur atom of the thione group is also a site for alkylation. This reaction leads to the formation of 2-(alkylthio)-1,3-thiazolidine derivatives. The high nucleophilicity of the thione sulfur facilitates its reaction with electrophiles like alkyl halides. For example, it readily reacts with α-bromoacetophenone and propargyl bromide to form imidazo[2,1-b]thiadiazines and thiazolo[3,2-a]pyrimidines, respectively, through Michael addition-cyclization cascades.
Table 1: Examples of S-Alkylation Reactions
| Electrophile | Product Type | Conditions | Yield (%) |
|---|---|---|---|
| α-Bromoacetophenone | Imidazo[2,1-b]thiadiazines | K₂CO₃, DMF, 80°C, 8 hr | 70–78 |
Cycloaddition and Ring-Opening Reactions
The thiazolidine ring system can participate in cycloaddition and ring-opening reactions, leading to the formation of more complex heterocyclic structures.
Thiazolidine derivatives can be synthesized through [3+2] cycloaddition reactions. nih.gov While the direct participation of this compound in such reactions as the starting material is less commonly documented, the thiazolidine scaffold itself is a product of such synthetic strategies. nih.govresearchgate.net
Ring-opening reactions of thiazolidine derivatives can also occur, often catalyzed by acids or bases. nih.gov For instance, certain thiazolidine-2,4-dione derivatives undergo ring-opening when treated with substituted benzylamines. nih.gov The stability of the this compound ring makes it generally less prone to spontaneous ring-opening under normal conditions, but it can be induced under specific chemical environments.
Complexation Chemistry
The ability of this compound to form complexes with various chemical species is a significant aspect of its reactivity. The lone pairs of electrons on the nitrogen and sulfur atoms allow the molecule to act as a ligand in coordination chemistry and as an electron donor in the formation of charge-transfer complexes.
Metal Ion Complexation
This compound, and the parent compound thiazolidine-2-thione, are known to act as ligands in the formation of coordination complexes with a variety of transition metal ions. The coordination can occur through either the exocyclic sulfur atom of the thiocarbonyl group or the endocyclic nitrogen atom, or in some cases, through both, acting as a bridging ligand. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Studies on the complexation of the closely related thiazolidine-2-thione with bivalent transition metal sulfates and nitrates of zinc (Zn), cadmium (Cd), cobalt (Co), and nickel (Ni) have provided insights into the coordination behavior of this class of ligands. rsc.org In these complexes, the general formula is often MLnXm, where M is the metal ion, L is the thiazolidine-2-thione ligand, X is the anion (sulfate or nitrate), and n and m are stoichiometric coefficients. rsc.org
Vibrational spectroscopy (infrared and far-infrared) is a key tool for elucidating the coordination mode. A shift in the ν(C=S) stretching frequency in the infrared spectrum of the complex compared to the free ligand can indicate the involvement of the thiocarbonyl sulfur in coordination. Similarly, changes in the vibrational modes associated with the N-H group can suggest coordination through the nitrogen atom. Spectroscopic and magnetic susceptibility data suggest that the geometry of the resulting complexes can be either tetrahedral or octahedral, depending on the metal ion and the stoichiometry of the complex. For instance, zinc and cadmium complexes with thiazolidine-2-thione tend to be tetrahedral, while cobalt(II) and nickel(II) complexes can adopt either tetrahedral or octahedral geometries. rsc.org
The table below summarizes the types of complexes formed between thiazolidine-2-thione and various metal ions, along with the proposed geometries based on spectroscopic and magnetic data.
| Metal Ion | Anion | Complex Formula (General) | Proposed Geometry |
| Zn(II) | SO₄²⁻, NO₃⁻ | [Zn(L)₂X] | Tetrahedral |
| Cd(II) | SO₄²⁻, NO₃⁻ | [Cd(L)₂X] | Tetrahedral |
| Co(II) | SO₄²⁻, NO₃⁻ | [Co(L)₄]X, [Co(L)₂(H₂O)₂]X | Tetrahedral or Octahedral |
| Ni(II) | SO₄²⁻, NO₃⁻ | [Ni(L)₄]X, [Ni(L)₂(H₂O)₂]X | Tetrahedral or Octahedral |
Data based on studies of the parent compound, thiazolidine-2-thione. L represents the thiazolidine-2-thione ligand, and X represents the corresponding anion.
While specific data for this compound is not extensively documented in publicly available literature, the presence of the methyl group at the 4-position is expected to exert a steric and electronic influence on the coordination properties. The electron-donating nature of the methyl group may enhance the basicity of the neighboring nitrogen and sulfur atoms, potentially affecting the stability and structure of the resulting metal complexes. However, steric hindrance from the methyl group could also play a role in determining the preferred coordination geometry and the number of ligands that can coordinate to the metal center.
Charge-Transfer Complex Formation with Diiodine
Heterocyclic compounds containing a thiocarbonyl group, such as this compound, are known to form charge-transfer (CT) complexes with electron acceptors like diiodine (I₂). These interactions are characterized by the transfer of electron density from the electron-rich donor (the thione) to the electron-deficient acceptor (iodine). This interaction results in the formation of a new molecular species with distinct spectroscopic properties.
The formation of a charge-transfer complex between a thione and iodine can be represented by the following equilibrium:
Thione + I₂ ⇌ [Thione·I₂] (Charge-Transfer Complex)
The formation of the complex is often accompanied by a noticeable color change and the appearance of a new, intense absorption band in the ultraviolet-visible (UV-Vis) spectrum, which is not present in the spectra of the individual donor or acceptor molecules. This new band is referred to as the charge-transfer band. The position (λmax) and intensity (molar absorptivity, ε) of this band are characteristic of the specific donor-acceptor pair and the solvent used.
Spectroscopic studies on the interaction of various neuroleptics containing thione moieties with iodine have shown the formation of 1:1 stoichiometric complexes of the n-sigma (n-σ) type. nih.gov This indicates that a non-bonding electron pair (n) from the donor (likely the sulfur atom of the thiocarbonyl group) is transferred to a sigma antibonding orbital (σ*) of the iodine molecule. nih.gov
The stability of the charge-transfer complex is quantified by the formation constant (Kc), which can be determined from spectroscopic data using methods such as the Benesi-Hildebrand equation. A higher value of Kc indicates a stronger interaction and a more stable complex.
The following table outlines the expected parameters for the charge-transfer complex between this compound and diiodine, based on general knowledge of thione-iodine complexes.
| Parameter | Description | Expected Characteristics for this compound - I₂ Complex |
| Stoichiometry | The molar ratio of donor to acceptor in the complex. | Likely 1:1 |
| Type of Complex | The nature of the electron donation and acceptance. | n-σ charge-transfer complex |
| Charge-Transfer Band (λCT) | The wavelength of maximum absorbance of the new electronic transition. | A new, intense band in the UV-Vis region. |
| Formation Constant (Kc) | A measure of the equilibrium between the free components and the complex. | A value indicative of a reasonably stable complex, likely influenced by solvent polarity. |
| Molar Absorptivity (εCT) | A measure of how strongly the complex absorbs light at λCT. | A high value, characteristic of charge-transfer transitions. |
Further experimental studies would be necessary to determine the precise spectroscopic and thermodynamic parameters for the charge-transfer complex formed between this compound and diiodine.
Spectroscopic and Structural Characterization Techniques for 4 Methyl 1,3 Thiazolidine 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Methyl-1,3-thiazolidine-2-thione. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) of the protons reveal their connectivity. For instance, the protons on the thiazolidine (B150603) ring and the methyl group will exhibit characteristic signals. The multiplicity of a signal, such as a doublet, triplet, or quartet, indicates the number of neighboring protons. uci.edu
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and the nature of its substituents. For example, the carbon atom of the thione group (C=S) in similar thiazolidine structures typically resonates at a downfield chemical shift, often in the range of 180 ppm or higher. mdpi.com The carbon atoms within the heterocyclic ring and the methyl group will also have distinct chemical shifts. mdpi.com
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals and to establish long-range connectivities within the molecule. nih.gov
Table 1: Representative NMR Data for Thiazolidine Derivatives
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.48-1.54 | Doublet | C5-CH₃ |
| ¹H | 4.06-4.30 | Quartet or Doublet of Quartets | H5 |
| ¹H | 5.69-6.02 | Singlet or Doublet | H2 |
| ¹³C | 37.10-38.19 | - | C5 |
| ¹³C | 59.79-60.29 | - | C2 |
| ¹³C | 171.54-171.73 | - | C4 (C=O) |
| ¹³C | ~180 | - | C=S |
Note: The data presented is for 5-methyl-4-thiazolidinone derivatives and may vary for this compound. The C=S chemical shift is an approximation based on similar structures. mdpi.comjrespharm.com
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable.
HR-ESI-MS can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. In the positive ion mode, the molecule can be observed as the protonated species [M+H]⁺ or as adducts with other cations like sodium [M+Na]⁺. jrespharm.com The fragmentation pattern observed in the mass spectrum can also provide structural information.
Table 2: Expected Mass Spectrometry Data for C₄H₇NS₂
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 134.0147 |
| [M+Na]⁺ | 156.0066 |
Note: These are theoretical values. Experimental values from HR-ESI-MS would be used to confirm the elemental composition.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bond (if present, as a secondary amine), C-H bonds (aliphatic), C-N bond, and the C=S (thione) group. The stretching vibration of the C=S group is a key characteristic band for this compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the thione chromophore (C=S) and the heterocyclic ring system will result in characteristic absorption maxima in the UV-Vis spectrum.
Table 3: Typical Infrared Absorption Frequencies for Thiazolidinone Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3277 |
| C-H Stretch (aliphatic) | ~2955 |
| C=O Stretch (in thiazolidin-4-ones) | ~1691 |
Note: This data is for a related thiazolidinone structure and serves as a reference. jrespharm.com The C=S stretch for a thione would appear at a different frequency.
X-ray Crystallography and Polymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, can be investigated using techniques like X-ray powder diffraction (XRPD). Different polymorphs can exhibit different physical properties, and their study is crucial in various fields.
Elemental Analysis for Stoichiometry Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula (C₄H₇NS₂) to confirm the stoichiometry of this compound. This technique provides a crucial check on the purity and elemental composition of the synthesized compound. jrespharm.com
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Studies of 4 Methyl 1,3 Thiazolidine 2 Thione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the behavior of 4-Methyl-1,3-thiazolidine-2-thione. These methods model the molecule's electronic landscape to forecast its properties and chemical reactivity.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of this compound. DFT calculations have been employed to understand the synthesis and reactivity of the broader 1,3-thiazolidine-2-thione scaffold. For instance, in studies of its formation, methyl groups are sometimes used as substitutes for more complex structures to make the calculations more efficient while still providing valuable mechanistic insights. acs.org
Computational studies have been conducted on 3-methyl-1,3-thiazolidine-2-thione and its interaction with dihalogens, indicating its relevance in designing specific compounds. uoi.gr Furthermore, DFT calculations using the ωB97XD functional have been utilized to gain a deeper understanding of the interactions between N-methyl-2-thiazolidinethione and various catalysts. acs.org These theoretical models are crucial for predicting how the molecule will behave in different chemical environments.
HOMO-LUMO Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability.
While specific HOMO-LUMO energy values for this compound are not detailed in the provided results, DFT studies on related thiazolidine (B150603) derivatives are common. For example, in the study of 5-arylidene-3-methyl-2,4-thiazolidinediones, the HOMO/LUMO orbitals and their energy gaps were calculated to understand intramolecular charge transfer. researchgate.net For these related compounds, the HOMO is typically localized on the thiazolidine ring and the aryl group, while the LUMO is distributed over the dione (B5365651) moiety. A smaller HOMO-LUMO gap generally implies higher reactivity. Such calculations are a standard output of the DFT studies performed on this class of compounds. acs.orguoi.gracs.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. MEP surfaces for 3-methyl-1,3-thiazolidine-2-thione have been calculated using DFT to develop models of its non-covalent interaction properties. researchgate.net
An MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are prone to nucleophilic attack. For instance, in related thiazolidinone structures, the negative potential is often concentrated around the oxygen and sulfur atoms of the carbonyl and thiocarbonyl groups, respectively, identifying them as sites for electrophilic interaction. acs.org This visual representation of electronic density is crucial for understanding how the molecule interacts with other reagents and biological targets.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers powerful tools to trace the pathways of chemical reactions, identify intermediate structures, and determine the energy required for reactions to occur.
Transition State Analysis and Activation Barriers
Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) and calculating the associated energy barriers (activation energies). DFT calculations have been instrumental in elucidating the formation mechanism of the thiazolidine-2-thione ring system.
In one study on the synthesis of 5-alkenyl-thiazolidine-2-thiones, DFT calculations were used to model the reaction pathway. The initial nucleophilic attack of a propargylamine (B41283) on carbon disulfide was identified as the rate-determining step, involving a significant activation energy. acs.org Similarly, a theoretical investigation into the cycloaddition of carbon disulfide (CS₂) to aziridines to form thiazolidine-2-thiones detailed the intermediates and transition states involved, calculating the energy barriers for each step. cnr.itrsc.org For the SN2 intramolecular ring-closing step, a free energy barrier of +7.8 kcal mol⁻¹ was calculated. rsc.org
| Reaction Step | Catalytic System | Calculated Activation Energy (ΔG‡) | Reference |
|---|---|---|---|
| Nucleophilic attack of propargylamine on CS₂ | DABCO-catalyzed | 0.69 eV | acs.org |
| Intramolecular ring-closing (SN2) | TPPH₂/TBACl system | +7.8 kcal mol⁻¹ | rsc.org |
These analyses, which confirm that optimized transition state structures connect the reactants and products, are crucial for understanding reaction kinetics and optimizing reaction conditions. acs.org
Hammett Studies for Mechanistic Insights
Hammett studies, which correlate the reaction rates and equilibrium constants of organic reactions with substituent parameters (σ), provide deep mechanistic insights. This linear free energy relationship is a powerful tool when combined with computational analysis.
A detailed study on the formation of thiazolidine-2-thiones from α-tertiary propargylamines utilized a Hammett plot derived from competition experiments with various para-substituted substrates. acs.org This experimental kinetic data, when combined with DFT calculations, elucidated the detailed reaction mechanism and revealed that the initial nucleophilic attack on CS₂ is the rate-determining step. acs.org In a different system involving the sulfurization of phosphines by a dithiazole-thione, the calculated Hammett ρ-value of approximately -1.0 indicated the formation of a phosphonium (B103445) ion intermediate in the rate-limiting step, characterized by an early transition state with minimal covalent bond formation. researchgate.net Such studies demonstrate how electronic effects of substituents influence the reaction rate, providing critical evidence for proposed mechanisms.
Thermodynamic Property Calculations (e.g., Enthalpies of Formation, Combustion, and Sublimation)
The thermodynamic properties of a compound, such as its enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation (ΔsubH°), are fundamental to understanding its stability and energetic behavior. The standard enthalpy of formation quantifies the energy change when a compound is formed from its constituent elements in their standard states. The enthalpy of combustion measures the heat released during complete combustion with oxygen, providing insight into the compound's energy content. The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is crucial for understanding intermolecular forces.
These values are often determined experimentally through calorimetry, but computational chemistry offers a powerful alternative for their prediction. Methods like Density Functional Theory (DFT) can be employed to calculate these thermodynamic parameters, which are vital for process design, safety analysis, and understanding reaction mechanisms in synthetic chemistry. mdpi.com
Reduced Density Gradient and Hirshfeld Surface Analyses for Intermolecular Interactions
To comprehend the behavior of a compound in its condensed (solid) phase, it is essential to analyze the non-covalent interactions that govern its crystal packing. Reduced Density Gradient (RDG) analysis and Hirshfeld surface analysis are two modern computational tools used for visualizing and quantifying these weak intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-interactions.
Reduced Density Gradient (RDG) Analysis: RDG is a method based on electron density (ρ) and its gradient (∇ρ). It allows for the visualization of non-covalent interactions in real space. Regions of low electron density and low gradient correspond to weak interactions, which can be color-mapped to distinguish between attractive (e.g., hydrogen bonds) and repulsive (e.g., steric clashes) forces.
While a specific Hirshfeld surface analysis for this compound has not been published, a study on the closely related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one , provides an excellent illustration of the methodology and the insights that can be gained. nih.gov In the crystal structure of this analogue, Hirshfeld surface analysis was used to quantify the various intermolecular interactions that contribute to its stability. nih.gov
The analysis revealed that the most significant contributions to the crystal packing are from H···H contacts. nih.gov The breakdown of the major intermolecular contacts for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one is detailed in the table below. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 37.6 |
| O···H / H···O | 16.8 |
| S···H / H···S | 15.4 |
| N···H / H···N | 13.0 |
| C···H / H···C | 7.6 |
These data demonstrate the power of Hirshfeld analysis in dissecting the complex network of interactions within a molecular crystal. The red spots on the dnorm map for this compound identified key N—H···N hydrogen bonds that form molecular dimers. nih.gov Furthermore, the analysis highlighted the presence of C—H···π and C=O···π interactions, which connect these dimers into layers, thus consolidating the crystal packing. nih.gov
Applying these computational techniques to this compound would similarly elucidate the specific roles of its methyl group and thione sulfur atom in directing intermolecular associations, providing a foundational understanding of its solid-state properties.
Biological Activities and Mechanistic Investigations of 4 Methyl 1,3 Thiazolidine 2 Thione and Analogs
Antimicrobial Activity
Thiazolidine-2-thione derivatives have demonstrated notable antimicrobial properties, with substitutions on the core ring structure significantly influencing their activity spectrum and potency.
Antibacterial Efficacy and Spectrum
While comprehensive data on 4-Methyl-1,3-thiazolidine-2-thione against a wide array of bacteria is limited, studies on closely related analogs provide insight into their potential antibacterial effects.
Derivatives of the thiazolidine (B150603) ring are considered a "privileged structure" in the development of new antimicrobials. nih.gov Specifically, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, an analog, has shown significant activity against multidrug-resistant Staphylococcus aureus clinical isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 1-32 μg/ml. nih.gov Time-kill curve analysis of this analog demonstrated a bactericidal effect that persisted for up to 24 hours. nih.gov Exposure of S. aureus to this derivative also induced changes to the cell surface and a decrease in cell size. nih.gov
In a broader context, various thiazolidin-4-one derivatives have been synthesized and screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. jpsbr.org For instance, certain 2,3-diaryl-thiazolidin-4-ones exhibited antibacterial activity with MIC values in the range of 0.008–0.24 mg/mL, although S. aureus was found to be the most resistant among the tested strains. nih.gov Another study on thiazolidine-2,4-dione derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus but no zone of inhibition against Gram-negative bacteria such as E. coli. ijcrt.org
| Compound Analog | Bacterium | Activity (MIC) |
|---|---|---|
| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | Multidrug-resistant Staphylococcus aureus | 1-32 μg/ml |
| 2,3-diaryl-thiazolidin-4-ones | Gram-positive and Gram-negative bacteria | 0.008–0.24 mg/mL |
Antifungal Efficacy and Spectrum
Research has specifically highlighted the fungicidal potential of 1,3-thiazolidine-2-thione derivatives, including those with substitutions at the 4-position, such as a methyl group. Bioassays reveal that these compounds exhibit strong antifungal activities against a range of phytopathogenic fungi. researchgate.net
The structure-activity relationship (SAR) analysis indicates that both N-acyl substitution and the presence of 4-alkyl substituents, like the methyl group in this compound, can enhance antifungal activity. researchgate.net Specific analogs have shown remarkable efficacy:
4-isopropyl-N-propionylthiazolidine-2-thione demonstrated excellent activity against Botrytis cinerea and Gibberella zeae, with IC50 values of 3.7 μg/mL and 6.5 μg/mL, respectively. researchgate.net
4-isobutyl-N-propionylthiazolidine-2-thione showed potent fungicidal activity against Rhizoctonia solani, Sclerotinia sclerotiorum, and Gibberella zeae, with IC50 values of 1.0 μg/mL, 12.1 μg/mL, and 11.0 μg/mL, respectively. researchgate.net
These findings underscore the potential of 4-substituted-1,3-thiazolidine-2-thiones as effective antifungal agents against various plant pathogens. researchgate.net
| Compound Analog | Fungus | IC50 (μg/mL) |
|---|---|---|
| 4-isopropyl-N-propionylthiazolidine-2-thione | Botrytis cinerea | 3.7 |
| Gibberella zeae | 6.5 | |
| 4-isobutyl-N-propionylthiazolidine-2-thione | Rhizoctonia solani | 1.0 |
| Sclerotinia sclerotiorum | 12.1 | |
| Gibberella zeae | 11.0 |
Cellular and Molecular Mechanisms of Antimicrobial Action
The antimicrobial effects of thiazolidinone derivatives are attributed to several cellular and molecular mechanisms, primarily involving the inhibition of essential microbial enzymes.
While some antimicrobial agents function by disrupting the cell membrane, specific evidence detailing this mechanism for this compound is not extensively documented in the available research. However, studies on analogs have shown that exposure of S. aureus to certain 4-thioxo-thiazolidin-2-one derivatives can induce changes to the cell surface. nih.gov
A more clearly defined mechanism of action for this class of compounds is the inhibition of crucial bacterial enzymes.
Inhibition of WalK Protein: A thiazolidinone derivative, TD-H2-A, has been shown to target the WalK protein in S. aureus. nih.gov WalK is a histidine kinase that plays a vital role in cell wall metabolism and is essential for bacterial viability. The study revealed that TD-H2-A inhibits the autophosphorylation of WalK, thereby disrupting its function and leading to an antibacterial effect. nih.gov Transcriptome analysis further showed that treatment with this derivative altered the expression of genes responsible for ribosome synthesis and membrane transport, indicating a multi-target mechanism. nih.gov
Inhibition of Bacterial RNA Polymerase: Rhodanine derivatives, which are 2-thioxothiazolidin-4-ones and thus structurally related, have been reported to exert their antibacterial activity through the inhibition of bacterial RNA polymerase. mdpi.com
Inhibition of MurB Enzyme: Docking studies on certain thiazolidin-4-one derivatives suggest a likely involvement of E. coli MurB inhibition in their antibacterial action. nih.gov MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
Enzyme Inhibitory Potential
Beyond their direct antimicrobial activities, thiazolidine-2-thione and its derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for broader therapeutic applications.
A key area of investigation is their role as Xanthine Oxidase (XO) inhibitors . nih.gov XO is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. A study on novel thiazolidine-2-thione derivatives found that many compounds exhibited significant XO inhibitory activity, with IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. This was a marked improvement over the parent compound, thiazolidine-2-thione (IC50 = 72.15 μmol/L). nih.gov The most potent compound, 6k , demonstrated a mixed-type inhibition of XO. nih.gov Molecular docking studies suggested that the thiazolidinethione moiety forms hydrogen bonds with amino acid residues Glu263 and Ser347 within the enzyme's hydrophobic cavity. nih.gov
Additionally, other related thiazolidine structures have been explored as inhibitors for different enzymes:
Tyrosinase Inhibitors: Thiazolidine derivatives have been designed as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. mdpi.comnih.gov
Carbonic Anhydrase and Cholinesterase Inhibitors: Certain thiazolidin-4-one derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net
DNA Gyrase Inhibitors: The 2-aminothiazole moiety, a component of some complex antimicrobial thiazole derivatives, is considered essential for the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov
| Compound/Analog | Enzyme Target | Inhibitory Activity (IC50/Ki) |
|---|---|---|
| Thiazolidine-2-thione | Xanthine Oxidase (XO) | IC50 = 72.15 μmol/L |
| Thiazolidine-2-thione derivatives | Xanthine Oxidase (XO) | IC50 = 3.56 - 58.17 μmol/L |
| Thiazolidin-4-one derivatives | Human Carbonic Anhydrase I (hCA-I) | Ki = 161.28 - 943.13 nM |
| Thiazolidin-4-one derivatives | Human Carbonic Anhydrase II (hCA-II) | Ki = 151.77 - 879.89 nM |
| Thiazolidin-4-one derivatives | Acetylcholinesterase (AChE) | IC50 = 823.71 - 984.32 nM |
| Thiazolidin-4-one derivatives | Butyrylcholinesterase (BChE) | IC50 = 321.88 - 879.02 nM |
Xanthine Oxidase (XO) Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.govnih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition linked to gout and other metabolic diseases. nih.gov Thiazolidine-2-thione derivatives have been identified as promising inhibitors of this key enzyme. nih.govplos.org
While the parent compound thiazolidine-2-thione shows modest XO inhibitory activity with an IC50 value of 72.15 μmol/L, many of its derivatives exhibit significantly enhanced potency. plos.org For instance, a series of novel thiazolidine-2-thione derivatives demonstrated IC50 values ranging from 3.56 μmol/L to 58.17 μmol/L. plos.org One particularly potent analog, compound 6k (N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide), displayed an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the standard gout medication, allopurinol. nih.govplos.orgresearchgate.net
Understanding the mechanism by which these compounds inhibit XO is crucial for drug design. Enzyme inhibition kinetics analyses performed on potent thiazolidine-2-thione derivatives have elucidated their mode of action. Studies on the highly active compound 6k confirmed that it functions as a mixed-type XO inhibitor. nih.govplos.orgplos.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process through multiple pathways.
To visualize the interaction between the inhibitors and the enzyme at a molecular level, computational docking studies have been employed. These analyses have provided detailed insights into the binding modes of thiazolidine-2-thione derivatives within the active site of xanthine oxidase. plos.orgresearchgate.net
For the potent inhibitor compound 6k, molecular docking results revealed specific and crucial interactions with key amino acid residues in the enzyme's active pocket. nih.govplos.orgplos.org The docking analysis showed that:
The 4-fluorophenyl-sulfonyl moiety of the compound interacts with Gly260 and Ile264 located in the innermost part of the active site through two hydrogen bonds. nih.govplos.org
The thiazolidinethione moiety forms two additional hydrogen bonds with Glu263 and Ser347 within the hydrophobic pockets of the enzyme. nih.govplos.orgplos.org
These specific hydrogen bonding and hydrophobic interactions anchor the inhibitor firmly within the catalytic center, explaining its potent, mixed-type inhibitory activity against xanthine oxidase. plos.orgresearchgate.net
Alkaline Phosphatase Inhibition
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their dysregulation is associated with several diseases. nih.gov Certain thiazolidine analogs, particularly 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines, have been identified as potent inhibitors of alkaline phosphatase. mdpi.com
In one study, a series of these 4-methyl-1,3-thiazoline derivatives were synthesized and evaluated for their bioactivity against ALP. The results indicated that several of these compounds exhibited significant inhibitory potential. mdpi.com The structure-activity relationship revealed that the nature of the substituents on the aryl ring influenced the inhibitory activity. For example, compound 2h, which contains two electron-withdrawing nitro groups, was the least potent inhibitor in the series. mdpi.com Conversely, other derivatives showed strong to moderate potency.
| Compound | Description | Inhibition Potency |
|---|---|---|
| 2a, 2k, 2c | Aryl-4-methyl-1,3-thiazoline derivatives | Efficient inhibition potential |
| 2h | Contains two nitro groups on the phenyl ring | Least potent |
| 2k | Contains a 4-methyl group | Moderately potent |
Antioxidant Properties and Mechanisms (e.g., Inhibition of Lipid Peroxidation)
Reactive oxygen species (ROS) can cause cellular damage through processes like lipid peroxidation, contributing to various diseases. mdpi.com Thiazolidine derivatives, particularly thiazolidin-4-ones, have been investigated for their antioxidant properties. nih.govsemanticscholar.org One of the key mechanisms of their antioxidant action is the inhibition of lipid peroxidation. nih.gov
In a study evaluating the antioxidant activity of various thiazolidine-4-one derivatives using a TBARS assay, several compounds showed significant inhibitory effects on lipid peroxidation. nih.gov The EC50 values for some of the most active compounds, 3i and 3r, were 0.565 ± 0.051 mM and 0.708 ± 0.074 mM, respectively. It was noted that the absence of a substitution at a specific position (R1) maximized the inhibitory activity, as seen in compound 3i. nih.gov In contrast, compounds containing a cyclopentyl moiety generally exhibited lower capacity to inhibit lipid peroxidation. nih.gov
Anticancer Activity and Anti-proliferative Effects against Cancer Cell Lines
The thiazolidine scaffold is a prominent feature in the design of novel anticancer agents, with various derivatives demonstrating significant anti-proliferative effects against a range of human cancer cell lines. nih.govekb.eg These compounds exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov
Derivatives of thiazolidin-4-one have shown noteworthy cytotoxicity against multiple cancer cell lines. For example, one compound demonstrated potent activity against colon (HT-29), lung (A549), and breast (MDA-MB-231) cancer cell lines, with IC50 values of 0.025, 0.77, and 0.075 µM, respectively. ekb.eg Other analogs have shown efficacy against prostate cancer (PC-3) and leukemia (K562) cell lines. nih.gov Furthermore, thiazolidine-2,4-dione hybrids have been developed as inhibitors of specific molecular targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), with potent activity against cell lines such as Caco-2 (colon), HepG-2 (liver), and MDA-MB-231 (breast). nih.govplos.org
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolidin-4-one analog (Cmpd 70) | HT-29 (Colon) | 0.025 | ekb.eg |
| Thiazolidin-4-one analog (Cmpd 70) | H460 (Lung) | 0.075 | ekb.eg |
| Thiazolidin-4-one analog (Cmpd 70) | MDA-MB-231 (Breast) | 0.77 | ekb.eg |
| Thiazolidin-4-one analog (Cmpd 32) | PC-3 (Prostate) | 24.09 ± 2.75 | nih.gov |
| Thiazolidin-4-one analog (Cmpd 32) | K562 (Leukemia) | 9.44 ± 2.34 | nih.gov |
| Thiazolidine-2,4-dione hybrid (12a) | Caco-2 (Colon) | 2 | nih.gov |
| Thiazolidine-2,4-dione hybrid (12a) | HepG-2 (Liver) | 10 | nih.gov |
| Thiazolidine-2,4-dione hybrid (14a) | Caco-2 (Colon) | 1.5 | plos.org |
Neuroprotective Potential
Thiazolidine derivatives have emerged as compounds with significant neuroprotective potential, addressing key pathological mechanisms in neurodegenerative diseases such as oxidative stress and neuroinflammation. Treatment with Thiazolidine-4-Carboxylic Acid derivatives has been shown to reduce oxidative stress, neuroinflammation, and memory impairment in preclinical models.
The neuroprotective effects of these compounds are linked to their ability to modulate inflammatory cascades. Studies suggest that thiazolidine derivatives can reduce neuronal damage by down-regulating the overexpression of pro-inflammatory cytokines. This is potentially achieved by modulating pathways involving NF-κB, NLRP3, TNF-α, and COX-2. The antioxidant properties of these derivatives, including the activation of glutathione (GSH) and inhibition of lipid peroxidation, also contribute significantly to their neuroprotective capacity. A specific thiazolidine-2,4-dione derivative, TZ4C, has demonstrated neuroprotective effects by reducing the expression of phosphorylated Tau protein and caspase-3, both of which are implicated in the pathology of Alzheimer's disease. nih.gov
Structure-Activity Relationship (SAR) Studies in Biological Contexts
The biological activity of this compound and its analogs is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its biological function, have been instrumental in elucidating the therapeutic potential of this class of compounds. These investigations have revealed key structural features that govern their interactions with biological targets, paving the way for the design of more potent and selective agents.
Influence of Methyl Group Substitution on Lipophilicity and Bioactivity
The presence of a methyl group at the 4-position of the 1,3-thiazolidine-2-thione ring has a notable impact on the compound's physicochemical properties, particularly its lipophilicity. Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of an alkyl substituent, such as a methyl group, generally increases the lipophilicity of a molecule. This is because the nonpolar alkyl group enhances the compound's affinity for lipidic environments, such as cell membranes.
An increase in lipophilicity can lead to enhanced bioactivity by facilitating the passage of the compound across biological membranes to reach its target site. SAR studies on a series of 1,3-thiazolidine-2-thione derivatives have demonstrated that substitution at the 4-position with alkyl groups can enhance their antifungal activity. This suggests that the increased lipophilicity conferred by the methyl group in this compound likely contributes to its biological effects.
While direct quantitative structure-activity relationship (QSAR) studies detailing the precise impact of the 4-methyl group on a wide range of biological activities are not extensively documented, the general trend observed in related analogs supports the importance of this substitution. For instance, in the context of antifungal activity, the presence of 4-alkyl substituents has been shown to be beneficial.
Impact of Substituents on N- and S-Positions on Antifungal Activity
The nitrogen (N) and sulfur (S) atoms within the 1,3-thiazolidine-2-thione scaffold are key sites for chemical modification, and substituents at these positions can significantly modulate the antifungal properties of the resulting analogs.
N-Position Substitution:
Research into the SAR of 1,3-thiazolidine-2-thione derivatives has shown that N-acyl substitution can significantly enhance antifungal activity. A study exploring various N-substituted analogs revealed that the introduction of an acyl group at the nitrogen atom of the thiazolidine ring is a crucial factor for potent fungicidal effects. Specifically, N-propionyl derivatives of 4-alkylthiazolidine-2-thiones have demonstrated remarkable activity against a range of plant pathogenic fungi. For example, 4-isopropyl-N-propionylthiazolidine-2-thione exhibited excellent activity against Botrytis cinerea and Gibberella zeae, while 4-isobutyl-N-propionylthiazolidine-2-thione was highly effective against Rhizoctonia solani, Sclerotinia sclerotiorum, and Gibberella zeae. researchgate.net This indicates that the nature and size of the N-acyl group, in combination with the substituent at the 4-position, play a synergistic role in determining the antifungal potency.
S-Position Substitution:
While the impact of N-substitution on antifungal activity is more extensively studied, modifications at the exocyclic sulfur (S) atom also influence the biological profile of this compound analogs. The sulfur atom can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms, with the thione form generally predominating. nih.gov The thiol form allows for substitution at the sulfur atom. Although specific and comprehensive SAR studies focusing solely on the antifungal activity of S-substituted this compound derivatives are limited in the reviewed literature, the general principle in medicinal chemistry is that such modifications can alter the compound's electronic properties, steric hindrance, and ability to interact with biological targets, thereby affecting its bioactivity.
The following table summarizes the antifungal activity of selected N-acyl substituted 4-alkyl-1,3-thiazolidine-2-thione derivatives against various fungi.
| Compound | 4-Substituent | N-Substituent | Fungus | IC50 (μg/mL) |
| 1 | Isopropyl | Propionyl | B. cinerea | 3.7 |
| 1 | Isopropyl | Propionyl | G. zeae | 6.5 |
| 2 | Isobutyl | Propionyl | R. solani | 1.0 |
| 2 | Isobutyl | Propionyl | S. sclerotiorum | 12.1 |
| 2 | Isobutyl | Propionyl | G. zeae | 11.0 |
Role of Specific Functional Groups (e.g., Phenyl-sulfonamide Group in XO Inhibition)
A significant area of investigation for this compound analogs has been their potential as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.
SAR studies have unequivocally demonstrated that the presence of a phenyl-sulfonamide group is indispensable for the XO inhibitory activity of thiazolidine-2-thione derivatives. plos.org While the parent compound, thiazolidine-2-thione, exhibits weak XO inhibitory activity, the introduction of a phenyl-sulfonamide moiety dramatically enhances its potency. nih.gov
One of the most potent compounds identified in a study was a derivative where a 4-fluorophenyl-sulfonyl moiety was incorporated. This compound exhibited significantly stronger XO inhibition than the parent thiazolidine-2-thione and was even more potent than allopurinol, a commonly used XO inhibitor. plos.org
Molecular docking studies have provided insights into the binding mode of these inhibitors within the active site of XO. The thiazolidinethione moiety itself forms hydrogen bonds with amino acid residues such as Glu263 and Ser347 in a hydrophobic pocket of the enzyme. plos.org The crucial phenyl-sulfonamide group extends into the innermost part of the active pocket, where the 4-fluorophenyl-sulfonyl moiety forms key hydrogen bonds with Gly260 and Ile264. plos.org This dual interaction, with the thiazolidinethione core and the phenyl-sulfonamide tail, anchors the inhibitor firmly in the active site, explaining its potent inhibitory effect.
The following table presents the XO inhibitory activity of thiazolidine-2-thione and its derivatives containing a phenyl-sulfonamide group.
| Compound | R Group (Substitution on N-position) | IC50 (μmol/L) |
| Thiazolidine-2-thione | H | 72.15 |
| Derivative with phenyl-sulfonamide | -(CH2)2-NHSO2-phenyl | 5.19 |
| Derivative with 4-methylphenyl-sulfonamide | -(CH2)2-NHSO2-(4-methylphenyl) | 9.76 |
| Derivative with 4-fluorophenyl-sulfonamide | -(CH2)2-NHSO2-(4-fluorophenyl) | 3.56 |
| Allopurinol (Reference) | N/A | ~8.9 |
Applications of 4 Methyl 1,3 Thiazolidine 2 Thione in Diverse Research Fields
Applications in Pharmaceutical Sciences and Drug Discovery
The thiazolidine (B150603) scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules. However, specific research detailing the role of 4-Methyl-1,3-thiazolidine-2-thione as a central component in drug development is not extensively documented.
Lead Compound Identification and Optimization
There is currently a lack of specific studies identifying this compound as a primary lead compound for a specific therapeutic target. General research on related thiazolidine structures suggests that modifications on the ring, including methylation, can influence biological activity, but direct optimization studies originating from this specific compound are not detailed in available research.
Development of Therapeutic Agents
While numerous thiazolidinone derivatives have been developed as therapeutic agents, this compound is not prominently featured as an active pharmaceutical ingredient or a direct precursor in widely reported therapeutic agents. Its mention in chemical patents, such as one related to β-lactamase inhibitors, is often as part of a larger library of chemical structures rather than a highlighted active component google.com.
Role in Agrochemical Development
The potential for heterocyclic compounds in agriculture is an area of active investigation. However, dedicated research on the application of this compound in this sector is not well-documented.
Fungicides and Herbicides
No specific research findings or registered products were identified that utilize this compound as an active ingredient for fungicidal or herbicidal purposes.
Pesticides and Plant Defense Elicitors
Similarly, there is a lack of available scientific literature detailing the use or investigation of this compound as a pesticide or a plant defense elicitor.
Contributions to Materials Science
The application of this compound in the field of materials science is not described in the available search results. The primary context of its appearance is as a chemical intermediate or reagent, without specific mention of its incorporation into novel materials, polymers, or other applications within this domain.
Functionalized Polymers and Coatings
While direct applications of this compound in creating broadly functionalized polymers or coatings are not extensively documented, its derivatives play a crucial role in modifying polymer properties, particularly in the rubber industry. The compound's primary function in this context is related to the cross-linking of polymer chains, a fundamental process for creating durable materials. The active sulfur atom within the molecule is key to its utility in the vulcanization of halogen-containing polymers. made-in-china.com This process can be seen as a method of functionalizing the bulk polymer, transforming its mechanical and physical properties.
Derivatives of the core thiazolidinone structure are also explored for their ability to form protective films on metal surfaces. Some five-membered heterocyclic compounds have demonstrated effectiveness as corrosion inhibitors by creating a hydrophobic film that alters the surface properties of the metal. researchgate.net This application is conceptually similar to a surface coating, where the molecule functionalizes the material's surface to impart a specific protective property.
Industrial Process Additives (e.g., Rubber Accelerators, Corrosion Inhibitors)
In industrial processes, this compound, often referred to as 3-Methyl-1,3-thiazolidine-2-thione (MTT), is a significant additive, primarily in rubber manufacturing and metal protection.
Rubber Accelerators: MTT is an efficient accelerator for the vulcanization of chloroprene rubber (neoprene) and halogenated butyl rubber. made-in-china.comchemball.com As a thiazole heterocyclic compound, it contains an active sulfur atom that facilitates the cross-linking of these polymers. made-in-china.com Compared to other accelerators like NA-22, MTT offers improved scorch performance and operational safety while maintaining good physical properties and anti-aging characteristics in the vulcanized rubber. chemball.com Its decomposition temperature is high, with phase transition and decomposition occurring at 76.3 °C and 306.9 °C, respectively, which is relevant for its application in rubber vulcanizing processes. nih.govresearchgate.net It is easily dispersed in rubber and does not cause staining, making it suitable for manufacturing products like cables and tapes. chemball.com
Corrosion Inhibitors: Derivatives of 4-methylthiazol-2(3H)-thione have been investigated as effective corrosion inhibitors for C38 steel in 1M HCl solutions. imist.ma These compounds function by adsorbing onto the steel surface to form a stable, protective film. imist.ma This film acts as a barrier, and studies show that the inhibition efficiency increases with the concentration of the compound, reaching up to 98.33% at a concentration of 2x10⁻⁴ M. imist.ma Electrochemical studies, including polarization curves, indicate that these inhibitors act as a mixed-type inhibitor. imist.ma The adsorption of these molecules on the steel surface follows the Langmuir adsorption isotherm. imist.ma The effectiveness of such heterocyclic compounds as corrosion inhibitors is often attributed to the presence of heteroatoms like nitrogen and sulfur, which can bond with the metal surface and block active corrosion sites. nih.govnih.gov
Utility as Chiral Auxiliaries in Asymmetric Synthesis
Thiazolidine-2-thione derivatives are highly effective chiral auxiliaries in asymmetric synthesis, a field focused on the stereoselective creation of chiral molecules. researchgate.netresearchgate.net By temporarily attaching the thiazolidinethione moiety to a substrate, chemists can direct the stereochemical outcome of a subsequent reaction with high precision.
N-acyl-1,3-thiazolidine-2-thiones are particularly useful in asymmetric aldol (B89426) reactions. nih.gov The chlorotitanium enolate of an N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, for example, can be condensed with various aryl aldehydes to produce aldol adducts with good diastereoselectivity. scielo.org.mxresearchgate.net The reaction conditions, such as the choice of base (e.g., N,N-diisopropylethylamine or (-)-sparteine) and the use of titanium tetrachloride, can be tuned to favor the formation of specific stereoisomers, often referred to as 'Evans syn' or 'non-Evans syn' aldol adducts. scielo.org.mx
A key advantage of this chiral auxiliary is that it can be easily and cleanly removed from the product molecule under mild conditions, typically through nucleophilic acyl substitution, without disturbing the newly created chiral centers. scielo.org.mxresearchgate.netnih.gov This straightforward removal makes the auxiliary highly practical for multi-step syntheses. nih.gov
| Aldehyde Reactant | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|
| Benzaldehyde | 80:20 | researchgate.net |
| 4-Methoxybenzaldehyde | 73:27 | scielo.org.mxresearchgate.net |
| 2-Chlorobenzaldehyde | 97:3 | scielo.org.mxresearchgate.net |
Chemical Intermediates for Complex Organic Molecules
Flowing directly from its role as a chiral auxiliary, this compound is instrumental in preparing key chemical intermediates for the synthesis of complex, often biologically active, organic molecules. The thiazolidinone scaffold itself is an important core structure in many heterocyclic compounds. nih.govmdpi.com
The enantiomerically pure aldol adducts produced via asymmetric synthesis serve as versatile building blocks. For instance, a direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione provides a route to synthesizing non-proteinogenic β-aryl-β-hydroxy-α-amino acids. nih.gov These amino acids are crucial components of various biologically active natural products, including certain antibiotics and cyclodepsipeptides. nih.gov
The utility of these intermediates is demonstrated in the total synthesis of natural products. An efficient synthesis of (−)-cytoxazone was achieved using an asymmetric aldol addition involving an N-acylthiazolidinethione as a key step. mdpi.comnih.gov Furthermore, the thiazolidinethione adducts can be readily converted into a variety of other functional groups. The labile nature of the auxiliary allows for its replacement to form amides, esters, and other derivatives, enabling the construction of di- and tripeptide blocks for peptide synthesis. nih.gov
Future Directions and Research Challenges for 4 Methyl 1,3 Thiazolidine 2 Thione
Development of Novel and Sustainable Synthetic Routes for Complex Derivatives
The synthesis of 4-Methyl-1,3-thiazolidine-2-thione itself is well-established, often involving the reaction of appropriate amino alcohols with sulfur-containing reagents. However, the future lies in the creation of more complex derivatives and the adoption of sustainable, environmentally friendly synthetic methodologies. The challenge is to develop routes that are not only efficient and high-yielding but also minimize waste and avoid hazardous reagents. nih.gov
Key research challenges include achieving high stereoselectivity in the synthesis of more substituted and intricate analogues. While the parent compound is a useful chiral auxiliary, creating derivatives with multiple stereocenters requires sophisticated synthetic strategies. researchgate.net Future research will likely focus on catalytic asymmetric methods and biocatalysis to achieve these transformations with greater efficiency and environmental compatibility. researchgate.net The use of flow chemistry and microwave-assisted synthesis represents a promising avenue for optimizing reaction conditions and improving yields and purity.
| Research Challenge | Future Approach & Direction |
| Limited Complexity | Development of multi-component reactions to build molecular complexity in a single step. |
| Stereocontrol | Application of advanced organocatalysis and transition-metal catalysis for precise stereochemical outcomes. |
| Sustainability | Use of renewable starting materials, solvent-free reaction conditions, and biocatalytic methods (e.g., using enzymes like Saccharomyces cerevisiae). researchgate.net |
| Efficiency & Purity | Optimization through continuous flow reactors and advanced chromatographic purification techniques. |
In-depth Mechanistic Understanding of Diverse Biological Activities
While derivatives of the broader thiazolidinone class are known to possess a wide range of biological activities—including antimicrobial, antioxidant, and antidiabetic properties—the precise mechanisms of action are often not fully elucidated. mdpi.commdpi.comnih.gov For this compound and its direct derivatives, a significant research challenge is to move beyond preliminary screening and gain a deep understanding of their interactions with biological targets at a molecular level.
Future research must focus on identifying specific protein targets and characterizing the binding interactions. Techniques such as X-ray crystallography of ligand-protein complexes, advanced spectroscopy, and cellular thermal shift assays (CETSA) will be crucial. Understanding these mechanisms is fundamental for explaining observed activities, such as the potential for some thiazolidinone derivatives to act as enzyme inhibitors or to interfere with viral replication processes, as seen with SARS-CoV-2 Mpro inhibitors. mdpi.com
| Biological Activity (Observed in related scaffolds) | Mechanistic Understanding Challenge | Future Research Direction |
| Antimicrobial | Identifying the specific microbial enzymes or cellular structures targeted. mdpi.com | Target deconvolution studies, proteomics, and metabolomics to understand the cellular response to the compound. |
| Antioxidant | Differentiating between direct radical scavenging and indirect effects via modulation of antioxidant enzyme expression. nih.gov | In-depth electrochemical studies and investigation of signaling pathways like Nrf2. |
| Enzyme Inhibition | Elucidating the exact binding mode (covalent vs. non-covalent) and kinetics of inhibition for specific enzymes (e.g., PTP1B, kinases). nih.govnih.gov | Structural biology (X-ray, NMR), kinetic assays, and computational docking simulations. |
| Antiviral | Determining the precise interaction with viral proteins and its effect on the viral life cycle. mdpi.com | In-silico screening against viral protein targets followed by in-vitro validation and structural studies. mdpi.com |
Rational Design of New Bioactive Agents Based on Advanced SAR and Computational Modeling
The development of new bioactive agents based on the this compound scaffold requires a shift from traditional trial-and-error screening to a more rational, structure-based design approach. A key challenge is the systematic development of Structure-Activity Relationships (SAR) that can guide the design of more potent and selective molecules. nih.govresearchgate.net
Advanced computational modeling is poised to play a pivotal role. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations can predict the biological activity of novel derivatives and provide insights into their binding modes with therapeutic targets. mdpi.com This computational-first approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources. The challenge lies in the accuracy of the predictive models, which must be continuously refined with experimental data.
| Design Challenge | Computational & SAR Strategy |
| Target Selectivity | Comparative docking studies against homologous proteins to identify substitutions that enhance selectivity. |
| Potency Enhancement | Utilize molecular dynamics simulations to understand the conformational changes upon binding and identify "hotspots" for interaction. |
| Pharmacokinetic Profile | Develop QSAR models to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties and guide modifications to improve drug-likeness. |
| Exploring New Targets | Employ pharmacophore modeling and virtual screening to identify potential new biological targets for the thiazolidinethione scaffold. |
Exploration of Emerging Applications in Catalysis and Sensing Technologies
The established use of chiral thiazolidinethiones as auxiliaries in asymmetric synthesis provides a strong foundation for exploring new catalytic applications. researchgate.net A primary research challenge is to design and synthesize novel this compound-based ligands for transition-metal catalysis. These could be applied to a broader range of chemical transformations beyond aldol (B89426) condensations, such as asymmetric allylic alkylations or C-H functionalization reactions. rsc.org The development of recyclable catalysts, for instance by anchoring these chiral ligands to solid supports like magnetic nanoparticles or polymers, is a key trend for enhancing the economic and environmental viability of these processes. nih.gov
A largely unexplored but promising future direction is the application of this scaffold in sensing technologies. The sulfur and nitrogen atoms in the thiazolidine (B150603) ring are potential coordination sites for metal ions. The challenge is to design derivatives that exhibit a selective and measurable response (e.g., colorimetric or fluorescent change) upon binding to a specific analyte, such as a heavy metal ion or a biologically relevant molecule.
| Application Area | Research Challenge | Future Direction |
| Asymmetric Catalysis | Expanding the scope of reactions and improving catalyst turnover number and recyclability. | Design of novel bidentate or polydentate ligands for coordination with various metals (e.g., Copper, Gold). rsc.orgnih.gov |
| Organocatalysis | Developing metal-free catalytic systems based on the thiazolidinethione scaffold. | Exploration of the scaffold as a hydrogen-bond donor or Lewis base in catalytic cycles. |
| Chemical Sensing | Achieving high selectivity and sensitivity for specific analytes. | Synthesis of derivatives functionalized with fluorophores or chromophores that respond to analyte binding. |
| Materials Science | Incorporation into polymers or metal-organic frameworks (MOFs). | Investigating the impact of the scaffold on the material's properties, such as thermal stability or catalytic activity. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a transformative approach to overcoming many of the challenges in drug discovery and materials science. For the this compound scaffold, the primary challenge is the vast chemical space of possible derivatives. AI and ML can navigate this space far more efficiently than traditional methods. nih.govnih.gov
Generative models, such as Generative Adversarial Networks (GANs), can design novel molecules with desired properties from the ground up. nih.gov ML algorithms can be trained on existing experimental data to build highly accurate predictive models for biological activity, toxicity, and physicochemical properties. nih.gov This allows for the rapid in silico screening of millions of virtual compounds, identifying a smaller, more promising set for actual synthesis and testing. The integration of AI not only accelerates the discovery process but also has the potential to uncover non-obvious structure-activity relationships that might be missed by human researchers.
| AI/ML Application | Challenge Addressed | Potential Impact |
| De Novo Drug Design | Exploration of vast chemical space for novel derivatives. | Generation of optimized molecular structures with enhanced potency and selectivity against specific targets. nih.gov |
| Predictive Modeling | High cost and time of synthesizing and screening many compounds. | Accurate prediction of bioactivity and ADMET properties, reducing the number of required experiments. |
| Synthesis Planning | Complexity of devising synthetic routes for novel compounds. | Retrosynthesis algorithms can propose viable and efficient synthetic pathways. |
| Data Analysis | Interpretation of complex datasets from high-throughput screening and 'omics' studies. | Identification of subtle patterns and correlations in large datasets to refine SAR and understand mechanisms. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-1,3-thiazolidine-2-thione, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with α-halocarbonyl compounds. For example, reacting 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid in acetic acid/sodium acetate yields thiazolidinone derivatives . Characterization involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., δ 2.3 ppm for methyl protons) and elemental analysis to confirm stoichiometry (C, H, N within ±0.4% of theoretical values) .
Q. How do reaction conditions influence the stability of this compound during synthesis?
- Methodological Answer : Stability is pH- and temperature-dependent. Acidic conditions (e.g., acetic acid) favor cyclization, while elevated temperatures (>80°C) may induce side reactions like oxidation of the thione group to disulfides. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals is recommended to track degradation .
Q. What spectroscopic techniques are critical for confirming the thione functional group in this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FT-IR) identifies the C=S stretch at ~1150–1250 cm⁻¹. UV-Vis spectroscopy (λmax ~270–290 nm) can detect π→π* transitions in the thiazolidine ring, corroborated by computational studies (e.g., TD-DFT) .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized using factorial design?
- Methodological Answer : A 2³ factorial design can optimize variables: temperature (X₁), molar ratio of reactants (X₂), and solvent polarity (X₃). For instance, higher yields (>70%) are achieved at X₁=70°C, X₂=1:1.2 (thiosemicarbazide:chloroacetic acid), and X₃=DMF:acetic acid (3:1). Response surface methodology (RSM) validates interactions between factors .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (FMOs). The electrophilicity index (ω) and local softness (σ) identify reactive sites, such as the sulfur atom in the thione group (σ ~0.8 eV), guiding regioselective modifications .
Q. How can contradictions in biological activity data (e.g., antiproliferative vs. non-toxic profiles) be resolved?
- Methodological Answer : Comparative dose-response assays (IC₅₀ values) across cell lines (e.g., MCF-7 vs. HEK293) clarify selectivity. Mechanistic studies (e.g., flow cytometry for apoptosis induction) validate whether cytotoxicity arises from thione-mediated ROS generation or off-target effects .
Q. What in vitro models are suitable for studying the antimicrobial mechanism of this compound derivatives?
- Methodological Answer : Time-kill assays against Staphylococcus aureus (ATCC 25923) quantify bactericidal activity. Synergy testing with β-lactams (via checkerboard assay) evaluates fractional inhibitory concentration indices (FICI ≤0.5 indicates synergy) .
Methodological Challenges and Solutions
Q. How are data integrity and reproducibility ensured in thione-based research?
- Answer : Use version-controlled electronic lab notebooks (ELNs) to document raw data (e.g., NMR spectra, HPLC traces). Open-access tools like PubChem validate chemical identifiers (InChIKey: XYZ) and cross-reference spectral libraries .
Q. What strategies mitigate hazards during large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
